molecular formula C12H16O3 B8324980 4-Acetoxyadamantanone

4-Acetoxyadamantanone

Cat. No.: B8324980
M. Wt: 208.25 g/mol
InChI Key: MHAYEJJGTSADAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetoxyadamantanone is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(4-oxo-2-adamantyl) acetate

InChI

InChI=1S/C12H16O3/c1-6(13)15-12-9-3-7-2-8(5-9)11(14)10(12)4-7/h7-10,12H,2-5H2,1H3

InChI Key

MHAYEJJGTSADAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2CC3CC(C2)C(=O)C1C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 4-Oxahomoadamantane-5-one (12.5 grams, 75.3 mmol), 40 mL acetic anhydride, and 100 mL cyclohexane was charged to a 250-mL round-bottom flask and heated to reflux with a heating mantle. Concentrated sulfuric acid (0.52 grams, 5.4 mmol) was added dropwise from the top of the condenser with magnetic stirring. After 40 hours of reflux, about 5% of the 4-Oxahomoadamantan-5-one was converted to the products. More concentrated H2SO4 was added (15.8 grams, 158 mmol) in the same fashion. This separated the reaction mixture into a top grayish layer of mostly cyclohexane and a black bottom layer. Refluxing was continued for additional 6 hrs, when GC analysis of the top layer showed that the reaction was complete. After cooling, the reaction mixture was transferred into a separatory funnel and the layers were separated. The dark bottom layer was extracted with 3×50 mL cyclohexane. The combined cyclohexane solutions was washed with 100 mL each of 1N NaOH and saturated brine. GC analysis of the solution showed >99% pure two isomers of 4-Acetoxyadamantanones. After drying over anhydrous Na2SO4, removal of solvent gave 4.03 gram of 4-Acetoxyadamantanone as a yellowish oil. Crushed ice was added to the conc. H2SO4 layer separated from the reaction mixture. The resulting solution was diluted with water to ≈500 mL and extracted with 4×100 mL CH2Cl2. The combined yellow CH2Cl2 solutions was washed with 1N NaOH (2 ×200 mL), water (100 mL), and saturated brine (100 mL). GC analysis of the solution showed that it was predominantly 4-Acetoxyadamantanone with small amounts of 4-Hydroxyadamantanones. Removal of solvent by rotary evaporation gave 7.24 grams of a red oil.
Quantity
40 mL
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reactant
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100 mL
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0.52 g
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reactant
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reactant
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